(S)-N-[2-[6-Allyloxy-5-bromo-2,3-dihydro-1H-inden-1-YL]ethyl]propanamide
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Description
(S)-N-[2-[6-Allyloxy-5-bromo-2,3-dihydro-1H-inden-1-YL]ethyl]propanamide, also known as SABEI, is a novel synthetic compound that has recently been gaining attention for its potential applications in the scientific research field. SABEI is a derivative of indenyl and has a unique structure, consisting of an allyloxy group attached to a bromo group. This structure is believed to be what gives SABEI its unique properties, which make it a promising compound for scientific research.
Scientific Research Applications
Chemical Synthesis and Analysis
The compound (S)-N-[2-[6-Allyloxy-5-bromo-2,3-dihydro-1H-inden-1-YL]ethyl]propanamide, due to its structural complexity, may be involved in chemical synthesis and analysis, similar to other complex organic compounds. For instance, compounds with similar structural characteristics have been synthesized and fully analyzed using techniques like NMR, UV, IR, and mass spectral data to determine their structure and potential applications (Manolov, Ivanov, & Bojilov, 2020; Manolov, Ivanov, & Bojilov, 2021).
Antibacterial and Antifungal Applications
Compounds with structural similarities to (S)-N-[2-[6-Allyloxy-5-bromo-2,3-dihydro-1H-inden-1-YL]ethyl]propanamide have been studied for their antibacterial and antifungal properties. Some compounds have demonstrated significant activity, matching or even surpassing standard antimicrobial agents in certain cases (Helal et al., 2013).
Synthesis of Novel Compounds
The structure of (S)-N-[2-[6-Allyloxy-5-bromo-2,3-dihydro-1H-inden-1-YL]ethyl]propanamide suggests its potential in the synthesis of novel compounds. Similar compounds have been utilized in the creation of new chemical entities with various applications, including medicinal chemistry and material science (Kulai & Mallet-Ladeira, 2016).
Potential in Photochemistry
Compounds containing similar functional groups have been used in photochemical reactions, indicating the possibility of (S)-N-[2-[6-Allyloxy-5-bromo-2,3-dihydro-1H-inden-1-YL]ethyl]propanamide being a candidate in such applications. These compounds can undergo photostimulated reactions yielding products with potential applications in various fields (Vaillard, Postigo, & Rossi, 2004).
Drug Synthesis
While avoiding specifics on drug use and dosage, it's notable that structurally complex amides similar to (S)-N-[2-[6-Allyloxy-5-bromo-2,3-dihydro-1H-inden-1-YL]ethyl]propanamide have been involved in the synthesis of drugs like Nilotinib, indicating potential pharmaceutical applications (Wang Cong-zhan, 2009).
Material Science
In the realm of material science, certain compounds structurally related to (S)-N-[2-[6-Allyloxy-5-bromo-2,3-dihydro-1H-inden-1-YL]ethyl]propanamide have been used in the development of new materials, such as fluorescent ATRP initiators, which could indicate potential applications in polymer chemistry and material science (Kulai & Mallet-Ladeira, 2016).
properties
IUPAC Name |
N-[2-[(1S)-5-bromo-6-ethenoxy-2,3-dihydro-1H-inden-1-yl]ethyl]propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrNO2/c1-3-16(19)18-8-7-11-5-6-12-9-14(17)15(20-4-2)10-13(11)12/h4,9-11H,2-3,5-8H2,1H3,(H,18,19)/t11-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWFFHGDWYBLXHO-NSHDSACASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCCC1CCC2=CC(=C(C=C12)OC=C)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)NCC[C@@H]1CCC2=CC(=C(C=C12)OC=C)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-N-[2-[6-Allyloxy-5-bromo-2,3-dihydro-1H-inden-1-YL]ethyl]propanamide |
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